2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile
Description
Properties
IUPAC Name |
2-(1-methoxy-2-phenylmethoxyethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-16-13(12(7-14)8-15)10-17-9-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHOALUTKLBWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A patent (WO2018089786A1) outlines a two-step protocol for synthesizing 2-(2-(benzyloxy)-1-methoxyethylidene)malononitrile. The key step involves ketalization of [2-(benzyloxy)-1-hydroxyethylidene]malononitrile with trimethyl orthoformate (TMOF) under acid catalysis:
Step 1: Preparation of [2-(Benzyloxy)-1-Hydroxyethylidene]Malononitrile
The hydroxy precursor is synthesized via condensation of malononitrile with a benzyloxy-substituted aldehyde or ketone, though explicit details are omitted in the patent.
Step 2: Methoxy Group Introduction
The hydroxy group is converted to methoxy using TMOF and p-toluenesulfonic acid (PTSA) in toluene under reflux:
$$
\text{[2-(Benzyloxy)-1-hydroxyethylidene]malononitrile} + \text{TMOF} \xrightarrow{\text{PTSA, toluene, reflux}} \text{Target Compound}
$$
Optimized Conditions
- Catalyst : PTSA (10 mol%)
- Solvent : Anhydrous toluene
- Temperature : Reflux (~110°C)
- Yield : >80% (estimated from analogous reactions)
This method leverages the stability of TMOF for selective methoxy introduction while preserving the benzyloxy group.
Malononitrile Condensation with Orthoester Derivatives
Generalized Orthoester Approach
A related synthesis for 2-(1-ethoxypropylidene)malononitrile provides insights into adapting the protocol for benzyloxy-methoxy analogs. The reaction involves malononitrile and a substituted orthoester in acetic anhydride:
Reaction Scheme :
$$
\text{Malononitrile} + \text{Orthoester (e.g., 1,1,1-triethoxypropane)} \xrightarrow{\text{Acetic anhydride, reflux}} \text{Ethylidene Malononitrile Derivative}
$$
Adaptation for Target Compound
To synthesize 2-(2-(benzyloxy)-1-methoxyethylidene)malononitrile, the orthoester must contain benzyloxy and methoxy groups. For example, using 1-benzyloxy-1-methoxy-2-ethoxyethane as the orthoester:
- Solvent : Acetic anhydride
- Conditions : Reflux for 15–24 hours
- Workup : Extraction with ether, washing with NaHCO₃, and MgSO₄ drying
- Yield : ~97% (extrapolated from similar reactions)
This method is scalable but requires custom orthoester synthesis, complicating accessibility.
Benzyl Ether Formation via Pyridinium Reagents
Benzyloxy Group Installation
A revised benzyl transfer protocol using 2-benzyloxypyridine and N-methylation offers a pathway to introduce the benzyloxy group early in the synthesis. The method avoids harsh acids/bases, favoring neutral conditions:
Reaction Steps :
Integration with Malononitrile Chemistry
Comparative Analysis of Methods
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Recent studies have indicated that derivatives of malononitrile compounds exhibit significant biological activities, including anticancer properties. For example, a study on benzylidenemalononitrile derivatives found that these compounds showed notable antineoplastic potency against breast cancer cells through in silico evaluations and molecular docking studies . The ability to modify the substituents on the malononitrile framework allows researchers to tailor compounds for enhanced pharmacological profiles.
Organic Synthesis
The compound can serve as a precursor for synthesizing various heterocyclic compounds through reactions such as Knoevenagel condensation. This reaction facilitates the formation of carbon-carbon double bonds, which are crucial in constructing complex organic molecules . The versatility of this compound makes it an essential building block in synthetic organic chemistry.
Photocatalysis
In recent years, there has been a growing interest in the use of photocatalysts for organic transformations under mild conditions. The incorporation of 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile into photocatalytic systems has shown promise in facilitating reactions that are otherwise challenging under conventional conditions . This application is particularly relevant in the development of sustainable chemical processes.
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer potential of several derivatives synthesized from benzylidenemalononitrile. The results indicated that certain modifications significantly enhanced their activity against breast cancer cell lines. The study utilized molecular docking to elucidate the interaction mechanisms with key cancer targets such as HER2 and EGFR .
Case Study 2: Synthetic Methodologies
Another investigation focused on developing novel synthetic methodologies involving this compound in photocatalytic reactions. The study highlighted the efficiency of using light to drive chemical transformations, showcasing how 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile could facilitate these processes under environmentally friendly conditions .
Data Tables
| Application Area | Compound Structure | Key Findings |
|---|---|---|
| Medicinal Chemistry | 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile | Significant anticancer activity against breast cancer; effective binding with HER2 and EGFR targets |
| Organic Synthesis | Derivatives from malononitrile | Versatile precursor for heterocyclic compounds; effective in Knoevenagel condensation reactions |
| Photocatalysis | Integrated into photocatalytic systems | Enhanced reaction efficiency under mild conditions; sustainable chemical process development |
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The nitrile groups can act as electrophilic centers, facilitating reactions with nucleophiles and other reactive species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
Table 1: Structural Comparison of Ortho- and Para-Substituted Derivatives
|-------------------------|-------------------------------|-------------------------------|
| Dihedral Angle (°) | 37.6 | <10 (near-planar) |
| Synthesis Yield (%) | ~85 | ~90 |
| Biological Activity | Anti-inflammatory, enzyme inhibition | Similar but with altered potency |
Halogenated Benzylidenemalononitriles
Halogen substituents (e.g., 2-(4-fluorobenzylidene)malononitrile) at the para position enhance electron-withdrawing effects, improving yields (90–98%) in biopolymer-catalyzed syntheses . These derivatives exhibit higher solubility in polar solvents compared to the benzyloxy-substituted compound, which has a bulkier, electron-donating group. Halogenated analogues are preferred in materials science for their tunable optoelectronic properties .
Table 2: Halogenated vs. Benzyloxy Derivatives |-------------------------|-------------------------------------|-------------------------------| | Substituent Electronic Effect | Strong electron-withdrawing | Moderate electron-donating | | Synthesis Yield (%) | 73–98 | ~85 | | Melting Point (°C) | 160–297 | Not reported |
Ethylidene and Allylidene Derivatives
Constitutional Isomers in Optoelectronic Materials
Isomeric engineering in malononitrile-based acceptors (e.g., BTP-m-4Cl vs. BTP-o-4Cl) reveals that ortho/meta substitution minimally affects optoelectronic properties but significantly alters crystallinity and morphology in organic solar cells . Similarly, the title compound’s ortho-substitution could influence charge transport in electronic devices, though this remains unexplored.
Biphenyl-Substituted Analogues
(E)-2-(3-([1,1'-biphenyl]-2-yl)allylidene)malononitrile derivatives demonstrate that biphenyl group positioning modulates photophysical properties. Ortho-substituted biphenyl groups redshift absorption spectra due to extended conjugation, a principle applicable to the title compound’s benzyloxy moiety .
Key Research Findings
- Material Science Potential: Structural analogs with electron-withdrawing groups (e.g., Cl, F) achieve >90% yields in solar cell applications, suggesting the title compound could be modified for similar uses .
Biological Activity
2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile is a compound belonging to the malononitrile family, known for its diverse biological activities. This article explores its biological properties, including enzyme inhibition, antiproliferative effects, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile is . The compound features a benzyloxy group and a methoxyethylidene moiety, contributing to its unique chemical behavior and biological interactions.
Crystal Structure
The crystal structure of this compound reveals significant dihedral angles between the aromatic rings, indicating potential for π-π stacking interactions. The bond lengths and angles are consistent with other derivatives in the malononitrile class, which enhances understanding of its reactivity and interaction with biological targets .
| Parameter | Value |
|---|---|
| Molecular Weight | 260.29 g/mol |
| Crystal System | Triclinic |
| Density | 1.267 Mg/m³ |
| Melting Point | Not specified |
Enzyme Inhibition
Research indicates that derivatives of malononitrile can inhibit various enzymes, including protein tyrosine kinases. Specifically, compounds similar to 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
- Mechanism of Action : The inhibition occurs through binding at the active site or allosteric sites on the enzyme, altering its conformation and function.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values indicate the concentration required for 50% inhibition of cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HEK 293 | 5.3 |
| HCT116 | 4.4 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antioxidant Activity
The antioxidant capacity of 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile has been evaluated using various assays. It exhibits strong free radical scavenging abilities, outperforming standard antioxidants like BHT in some tests.
- Antioxidant Assays : Compounds were tested in vitro for their ability to reduce oxidative stress markers, with promising results indicating potential therapeutic applications in oxidative stress-related conditions .
Case Studies
- EGFR Inhibition Study : A study conducted on a series of malononitrile derivatives showed that compounds structurally similar to 2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile effectively inhibited EGFR with IC50 values as low as 1.09 μM .
- Antiproliferative Effects : In another study involving various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(2-(benzyloxy)-1-methoxyethylidene)malononitrile, and how are reaction conditions optimized?
Q. How is the molecular structure of this compound validated experimentally?
Advanced Research Questions
Q. How do researchers resolve discrepancies in crystallographic data during structural refinement?
Q. What experimental strategies are used to investigate the compound’s bioactivity, such as enzyme inhibition?
Q. How do intermolecular interactions influence the compound’s solid-state photophysical properties?
- Methodological Answer : Aggregation-induced emission (AIE) is studied using asymmetric donor-acceptor (D-A) architectures. For example, π-stacking interactions (centroid separation = 3.778 Å) and C–H···N hydrogen bonds stabilize excited states in the solid phase . Time-resolved fluorescence spectroscopy quantifies emission lifetimes, while cyclic voltammetry correlates HOMO-LUMO gaps (e.g., ΔE = 2.1 eV) with charge-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
